3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone

描述

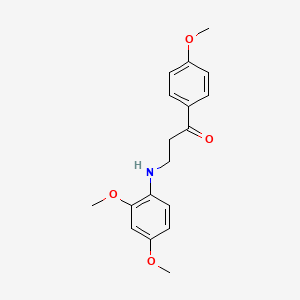

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic propanone derivative featuring a 2,4-dimethoxyanilino group attached to the carbonyl position and a 4-methoxyphenyl group at the terminal position. Its molecular formula is C₁₈H₂₁NO₄, with a molecular weight of 327.36 g/mol.

属性

IUPAC Name |

3-(2,4-dimethoxyanilino)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-14-6-4-13(5-7-14)17(20)10-11-19-16-9-8-15(22-2)12-18(16)23-3/h4-9,12,19H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDWNHJURWLVBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCNC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477319-01-0 | |

| Record name | 3-(2,4-DIMETHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 2,4-dimethoxyaniline with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to obtain high-purity products.

化学反应分析

Types of Reactions

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium iodide in acetone.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines or alcohols.

Substitution: Compounds with substituted functional groups.

科学研究应用

Chemistry

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone serves as an essential building block in organic synthesis. It is utilized for the preparation of more complex organic molecules through various chemical reactions, including:

- Reactions:

- Nucleophilic substitutions

- Condensation reactions

- Coupling reactions

| Application | Description |

|---|---|

| Synthesis of Organic Molecules | Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

| Reagent in Chemical Reactions | Used in various organic transformations due to its reactivity. |

Biology

Research has indicated that this compound exhibits significant biological activities, particularly:

- Anticancer Activity: Preliminary studies suggest that compounds with similar structures possess cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells at micromolar concentrations.

- Antimicrobial Properties: The presence of methoxy and aniline groups has been linked to antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of microbial membranes or inhibition of metabolic pathways.

| Biological Activity | Mechanism |

|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation. |

| Antimicrobial | Disrupts cell membranes or inhibits metabolic pathways. |

Medicine

The potential therapeutic applications of this compound are under investigation:

- Drug Development: Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and bacterial infections.

- Mechanism of Action: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity to exert pharmacological effects.

Study on Anticancer Properties

A study conducted by the National Cancer Institute evaluated the cytotoxicity of similar compounds against a panel of cancer cell lines. The results indicated that compounds with similar structural motifs demonstrated significant growth inhibition rates, suggesting potential for further development into anticancer agents.

Evaluation of Antimicrobial Activity

In vitro assays have shown that derivatives containing methoxy groups exhibit effective antimicrobial activity. For example, compounds were tested against common pathogens and showed promising results in inhibiting bacterial growth.

作用机制

The mechanism of action of 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For instance, its potential anticancer activity could be attributed to the inhibition of cell proliferation pathways.

相似化合物的比较

Structural and Electronic Comparisons

Key Substituent Effects :

- Anilino Group Modifications: Target Compound: 2,4-Dimethoxyanilino (electron-donating groups). 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (): Replaces methoxy with a chloro group (electron-withdrawing), reducing hydrogen-bonding capacity but increasing lipophilicity (ClogP: ~3.2 vs. target’s ~2.8) . 3-(2,4-Dimethoxyanilino)-1-(3-nitrophenyl)-1-propanone (): Substitutes 4-methoxyphenyl with 3-nitrophenyl, introducing a strong electron-withdrawing nitro group.

Aryl Group Modifications :

- Aldi-2 (): Features a 3-fluoro-4-methoxyphenyl group. Fluorine’s electronegativity enhances metabolic stability compared to pure methoxy substituents .

- RS 67333 (): Incorporates a piperidinyl group, introducing basicity (pKa ~8.5) absent in the target compound, which may improve solubility in acidic environments .

Physical Properties :

Pharmacokinetic Considerations

- Solubility :

Morpholine-containing analogs () exhibit improved aqueous solubility due to polar heterocycles. The target compound’s lack of basic amines may limit solubility but enhance blood-brain barrier penetration . - Metabolic Stability : Chloro and nitro substituents () increase metabolic resistance but may introduce toxicity risks. The target’s methoxy groups are less stable but offer safer metabolite profiles .

生物活性

3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone, also known by its CAS number 477319-01-0, is an organic compound with potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a propanone backbone substituted with both dimethoxy and methoxy groups on aromatic rings. The molecular formula is CHNO, indicating the presence of nitrogen and multiple oxygen functionalities.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.34 g/mol |

| CAS Number | 477319-01-0 |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in organic solvents |

Research has indicated that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar structures exhibited significant radical scavenging activity, suggesting that this compound could possess similar properties .

- Anticancer Research : In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed that this compound can induce apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

- Anti-inflammatory Effects : Research indicated that the compound could inhibit the expression of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Table 2: Summary of Biological Activities

| Activity | Model/Study | Findings |

|---|---|---|

| Antioxidant | Cellular models | Significant reduction in oxidative stress |

| Anticancer | Human cancer cell lines | Induces apoptosis via caspase activation |

| Anti-inflammatory | Macrophage models | Reduces pro-inflammatory cytokine expression |

常见问题

Basic: What are the recommended synthetic routes for 3-(2,4-Dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via hydrogenation of chalcone precursors. A general procedure involves dissolving a chalcone derivative (e.g., 1-(4-methoxyphenyl)propan-1-one) in methanol with Pd/C (10% wt) under hydrogen gas (20 psi) for 24 hours . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time. For example, using diphenylsulfide as a co-catalyst may improve yields by stabilizing intermediates. Post-synthesis purification via flash chromatography (hexane/ethyl acetate gradients) ensures high purity. Comparative data for reaction conditions:

| Parameter | Typical Range | Optimization Tips |

|---|---|---|

| Catalyst (Pd/C) | 5–15% wt | Higher loading accelerates kinetics |

| Solvent | MeOH, EtOH | EtOH improves solubility |

| Hydrogen Pressure | 15–25 psi | Higher pressure reduces time |

| Purification | Flash chromatography | Gradient elution minimizes impurities |

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEXII DUO CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional strain. Data refinement via SHELXL with -factor < 0.06 ensures accuracy . Key geometric parameters include:

Advanced: How can researchers address discrepancies in crystallographic data during structure determination?

Methodological Answer:

Discrepancies in atomic displacement parameters or bond angles may arise from disordered solvent molecules or thermal motion. Strategies include:

Multi-scan absorption correction : Apply SADABS to minimize intensity errors .

Restraints on anisotropic displacement : Use ISOR or SIMU restraints in refinement software (e.g., SHELXL) for unstable regions.

Validation tools : Check PLATON alerts for missed symmetry or voids. For example, hydrogen-bonding geometry (e.g., D–H···A distances of 2.8–3.2 Å) should align with literature .

Complementary techniques : Cross-validate with DFT-calculated geometries (e.g., Gaussian09 at B3LYP/6-31G* level) .

Advanced: What computational approaches are suitable for studying electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, the methoxy groups’ electron-donating effects lower the LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to assess conformational stability.

- Docking Studies : For bioactive derivatives (e.g., Loureirin analogs), use AutoDock Vina to predict binding affinities to targets like α7 nACh receptors .

Basic: What purification strategies ensure high yields and purity for this compound?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures. For example, cooling a hot EtOH solution yields crystalline product (66% recovery) .

- Flash Chromatography : Optimize solvent polarity (e.g., 20–50% ethyl acetate in hexane) to separate regioisomers.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve trace impurities. Monitor at 254 nm for aromatic moieties .

Advanced: How can the compound’s role in photocatalyst-free dearomatization reactions be mechanistically investigated?

Methodological Answer:

- Mechanistic Probes :

- Kinetic Studies : Monitor reaction progress via in-situ UV-Vis (λ = 300–400 nm for conjugated intermediates).

- Theoretical Modeling : Calculate activation energies for dearomatization steps using M06-2X/def2-TZVP to identify rate-limiting stages .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。